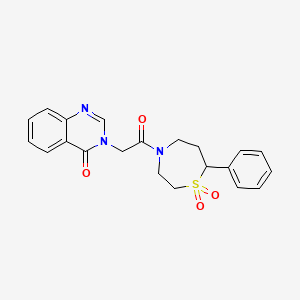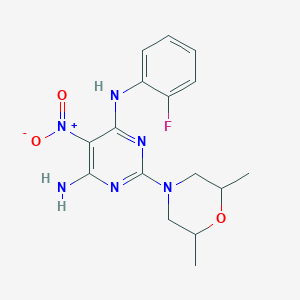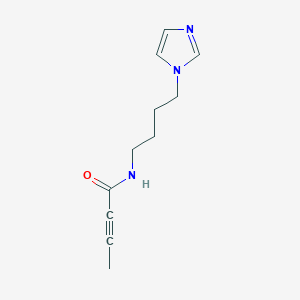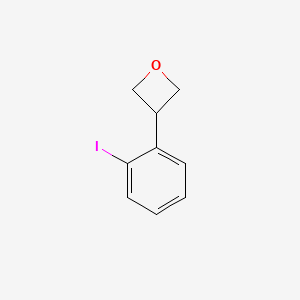
3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neurological disorders, and inflammation.
科学的研究の応用
Therapeutic Applications in Thrombocytosis
Anagrelide, a quinazolinone derivative, has shown efficacy in treating thrombocytosis. Studies have demonstrated that Anagrelide effectively controls platelet count in patients with primary thrombocythemia and other myeloproliferative diseases with minimal side effects. It operates by inducing thrombocytopenia, making it a promising agent for controlling platelet levels in various conditions (Silverstein et al., 1988; Balduini et al., 1992).
Anticancer and Antimetabolite Applications
Quinazolinone derivatives like AG337 have been researched for their anticancer properties, particularly as nonclassical inhibitors of thymidylate synthase. These compounds have shown potential in achieving antitumor effects with manageable toxicity profiles, suggesting their utility in cancer therapy. Clinical pharmacokinetic and pharmacodynamic studies indicate that such derivatives can achieve cytotoxic plasma concentrations, influencing future cancer treatment strategies (Rafi et al., 1995).
Antihypertensive and Cardiovascular Effects
The quinazoline derivative Prazosin, utilized for treating hypertension and congestive heart failure, showcases the cardiovascular applications of quinazolinone compounds. Its pharmacokinetics reveal extensive metabolism and specific interactions with plasma proteins, offering insights into its therapeutic effects and guiding dosage adjustments for individual patient needs (Jaillon, 1980).
Neuroprotective and Cognitive Effects
Research on Memantine, another compound related to the quinazolinone family, has contributed to our understanding of its neuroprotective properties, particularly in Parkinson's disease. It demonstrates how NMDA antagonists, by displacing MK-801 at therapeutic concentrations, might offer benefits in treating neurodegenerative disorders, providing a foundation for future therapeutic interventions (Kornhuber et al., 1989).
Antimicrobial and Antiviral Activity
Quinazolinone derivatives have also been explored for their antimicrobial and antiviral activities. Studies like those on Linezolid, an oxazolidinone antibacterial, highlight the compound's effectiveness against Gram-positive organisms and its pharmacokinetic properties that support its use in treating infections resistant to conventional treatments (Stalker & Jungbluth, 2003).
特性
IUPAC Name |
3-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-20(14-24-15-22-18-9-5-4-8-17(18)21(24)26)23-11-10-19(29(27,28)13-12-23)16-6-2-1-3-7-16/h1-9,15,19H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEATKSOYHGXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2842768.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2842769.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2842771.png)



![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)
![(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2842782.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)
![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)